molecular formula C27H23BrO3 B14246554 Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- CAS No. 390417-74-0

Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-

Cat. No.: B14246554
CAS No.: 390417-74-0
M. Wt: 475.4 g/mol
InChI Key: XRCDUUHOVKXKKN-UHFFFAOYSA-N
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Description

Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- is a complex organic compound with the molecular formula C27H23BrO3 and a molecular weight of 475.37 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with bromophenoxy and phenylmethoxy groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-bis(benzyloxy)-5-(4-bromophenoxymethyl)benzene with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The process is designed to minimize impurities and maximize yield, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove oxygen atoms from the phenylmethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- is utilized in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenoxy and phenylmethoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-bromo-4-phenoxy-: Similar in structure but lacks the additional phenylmethoxy groups.

    Benzene, 1-bromo-4-methoxy-: Contains a methoxy group instead of phenylmethoxy groups.

    Benzene, 1-methyl-4-(phenylmethyl)-: Features a methyl group instead of bromophenoxy.

Uniqueness

Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- is unique due to the presence of both bromophenoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions and reactions are required.

Properties

CAS No.

390417-74-0

Molecular Formula

C27H23BrO3

Molecular Weight

475.4 g/mol

IUPAC Name

1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)benzene

InChI

InChI=1S/C27H23BrO3/c28-24-11-13-25(14-12-24)29-20-23-15-26(30-18-21-7-3-1-4-8-21)17-27(16-23)31-19-22-9-5-2-6-10-22/h1-17H,18-20H2

InChI Key

XRCDUUHOVKXKKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC=C(C=C3)Br)OCC4=CC=CC=C4

Origin of Product

United States

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